molecular formula C19H18N2O B1613982 3'-Cyano-2-pyrrolidinomethyl benzophenone CAS No. 898774-23-7

3'-Cyano-2-pyrrolidinomethyl benzophenone

Cat. No.: B1613982
CAS No.: 898774-23-7
M. Wt: 290.4 g/mol
InChI Key: UCOXMCLAYLFYTD-UHFFFAOYSA-N
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Description

Contextualization within Benzophenone (B1666685) and Pyrrolidine (B122466) Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another cornerstone of this compound's structure. This saturated ring system is a prevalent feature in a multitude of natural alkaloids and FDA-approved pharmaceuticals. researchgate.netnih.govnih.gov Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to its aromatic counterpart, pyrrole. researchgate.netnih.gov The pyrrolidine moiety can significantly influence a molecule's stereochemistry and, consequently, its interaction with biological targets. nih.gov The incorporation of a pyrrolidinomethyl group, as seen in the target molecule, often serves to introduce a basic nitrogen center, which can be crucial for receptor binding and can modulate the physicochemical properties of the parent molecule.

Rationale for Academic Investigation of 3'-Cyano-2-pyrrolidinomethyl benzophenone

The academic interest in this compound stems from the predicted synergistic or novel properties arising from its specific combination of functional groups. The rationale for its investigation can be broken down into the contributions of each component in their specific positions.

The 2-pyrrolidinomethyl group on one of the benzophenone's phenyl rings is of particular interest. The introduction of an amino group at the ortho position of the benzophenone ring has been shown to be a key factor for enhanced biological activity in other contexts. For instance, 2-aminobenzophenone (B122507) derivatives have been investigated as potent antimitotic agents that inhibit tubulin polymerization. nih.gov The presence of an aminomethyl group at this position in other benzophenone derivatives has led to compounds with significant central nervous system (CNS) activity. nih.gov The pyrrolidine ring, as a secondary amine, offers a distinct steric and electronic profile compared to a simple aminomethyl group, potentially leading to altered binding affinities and selectivities for biological targets.

The 3'-cyano group on the second phenyl ring introduces a potent electron-withdrawing and polar functional group. The cyano group is a well-established pharmacophore found in over 60 approved small-molecule drugs. nih.gov It can act as a hydrogen bond acceptor, interacting with biological macromolecules, and can serve as a bioisostere for other functional groups like ketones or hydroxyls. nih.gov In medicinal chemistry, the introduction of a cyano group can modulate a compound's metabolic stability and its binding interactions. nih.govtaylorandfrancis.com For example, para-substituted aryl nitriles are common in pharmaceuticals, potentially because the electron-withdrawing nature of the cyano group can make the aromatic ring less susceptible to oxidative metabolism. nih.gov The cyano group can also influence the photophysical properties of the molecule. rsc.org

The combination of an ortho-aminomethyl-type substituent and a meta-cyano group on the benzophenone framework suggests a deliberate design to explore potential applications in areas such as neuropharmacology, oncology, or as molecular probes, leveraging the established activities of related structures.

Overview of Current Research Landscape Pertaining to this compound

Direct academic publications focusing exclusively on this compound are scarce in the public domain. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes rather than being the subject of extensive published studies itself. However, the broader research landscape for structurally related compounds provides a strong impetus for its investigation.

Research into 2-substituted benzophenones has yielded compounds with a range of biological activities. For example, derivatives with amino acid amides attached to a 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenone core have demonstrated potent CNS effects. nih.gov This highlights the potential of the 2-aminomethyl benzophenone scaffold as a template for CNS-active agents.

Similarly, the synthesis and biological evaluation of cyano-substituted heterocycles is an active area of research. Studies on cyano-substituted pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines have identified compounds with broad-spectrum antiproliferative activity against various cancer cell lines. nih.gov This underscores the potential utility of the cyano group in the design of novel anticancer agents.

The general synthetic routes to substituted benzophenones often involve methods like the Friedel-Crafts acylation, which could be adapted for the synthesis of this compound. mdpi.com The pyrrolidinomethyl group can typically be introduced via a Mannich-type reaction or by alkylation of a suitable precursor with a pyrrolidine-containing reagent.

The current research landscape, therefore, points towards a high potential for this compound and its analogs to be investigated as novel therapeutic agents or as tools for chemical biology. The data on related compounds, as presented in the tables below, offer a glimpse into the types of biological activities that might be expected from this class of molecules.

Table 1: Biological Activity of Structurally Related Benzophenone Derivatives

Compound/Derivative ClassBiological ActivityReference
2-Aminobenzophenone derivativesAntimitotic, tubulin polymerization inhibition nih.gov
2-[3-[(Glycylamino)methyl]-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone derivativesCentral Nervous System (CNS) activity nih.gov
Benzophenone-thiazole derivativesAnti-inflammatory mdpi.com
Benzophenone-uracil hybridsAnti-HIV-1 activity nih.gov

Table 2: Role of Key Functional Groups in Medicinal Chemistry

Functional GroupRole in Medicinal ChemistryReference(s)
Pyrrolidine RingProvides 3D structure, prevalent in FDA-approved drugs, part of many natural alkaloids researchgate.netnih.govnih.gov
Cyano GroupPharmacophore in numerous drugs, hydrogen bond acceptor, bioisostere, can enhance metabolic stability nih.govnih.govtaylorandfrancis.com
Benzophenone ScaffoldCore of many biologically active molecules (anti-inflammatory, anticancer), photoinitiator properties nih.govnih.govmq.edu.au

Properties

IUPAC Name

3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-13-15-6-5-8-16(12-15)19(22)18-9-2-1-7-17(18)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOXMCLAYLFYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643637
Record name 3-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-23-7
Record name 3-[2-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID40643637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Cyano 2 Pyrrolidinomethyl Benzophenone and Its Analogues

Historical and Current Synthetic Routes to 3'-Cyano-2-pyrrolidinomethyl benzophenone (B1666685)

The synthesis of 3'-Cyano-2-pyrrolidinomethyl benzophenone, while not extensively documented in dedicated literature, can be logically approached through the assembly of its key structural features. Plausible synthetic strategies are derived from well-established methodologies for constructing substituted benzophenones and for the functionalization of aromatic rings.

A frequently employed method for creating the benzophenone core is the Friedel-Crafts acylation . This reaction would typically involve the acylation of a suitably substituted benzene (B151609) ring with a benzoyl chloride derivative. For the target molecule, this could involve the reaction of 3-cyanobenzoyl chloride with a toluene (B28343) derivative that can be later functionalized, or the acylation of benzonitrile (B105546) with a 2-methylbenzoyl chloride, followed by benzylic bromination and substitution with pyrrolidine (B122466).

Another classical approach is the Ullmann coupling , which could be adapted for this synthesis, although it is generally less common for benzophenone synthesis than Friedel-Crafts reactions. vulcanchem.com

A plausible and more specific synthetic pathway can be broken down into two main stages: the formation of the substituted benzophenone core and the introduction of the pyrrolidinomethyl group.

Stage 1: Synthesis of the 3-Cyanobenzophenone Precursor

Nitration: Benzophenone can be nitrated to introduce a nitro group, which can then be chemically modified.

Reduction: The nitro group is reduced to an amine.

Cyanation: The amino group is converted to a cyano group via a Sandmeyer reaction.

Stage 2: Introduction of the Pyrrolidinomethyl Group

Alkylation: A precursor containing a reactive site, such as a methyl group on the second phenyl ring, can be functionalized. This is often achieved by benzylic bromination followed by nucleophilic substitution with pyrrolidine. vulcanchem.com An alternative is the aminomethylation of an activated aromatic ring using pyrrolidine and a formaldehyde (B43269) source.

While these represent logical and chemically sound approaches, the lack of specific literature means that reaction conditions would need to be developed and optimized.

Optimization of Synthetic Pathways for this compound

For the Friedel-Crafts acylation step, optimization would focus on the choice of Lewis acid catalyst, solvent, and reaction temperature. The table below outlines potential variables and their impact on the reaction outcome.

Table 1: Optimization Parameters for Friedel-Crafts Acylation

Parameter Variable Options Desired Outcome Potential Issues
Lewis Acid Catalyst AlCl₃, FeCl₃, BF₃·OEt₂ High catalytic activity, minimal side reactions Over-acylation, rearrangement
Solvent CS₂, Nitrobenzene (B124822), Dichloromethane (B109758) Good solubility of reactants, inertness Reactivity with catalyst, difficult removal
Temperature 0 °C to reflux Controlled reaction rate, prevention of decomposition Incomplete reaction at low temp, side products at high temp

| Reactant Stoichiometry | Equimolar or slight excess of acylating agent | Complete conversion of starting material | Unreacted starting material, purification challenges |

For the final alkylation step with pyrrolidine, optimization would involve controlling the stoichiometry to prevent dialkylation and selecting a suitable solvent and base to facilitate the nucleophilic substitution while minimizing side reactions.

Divergent Synthesis Strategies for Pyrrolidinomethyl Benzophenone Derivatives

Divergent synthesis provides an efficient means to generate a library of structurally related compounds from a common intermediate. nih.gov For pyrrolidinomethyl benzophenone derivatives, a divergent approach would be highly valuable for exploring structure-activity relationships in medicinal chemistry.

A key strategy would be to synthesize a versatile intermediate that can be readily modified in the final steps of the synthesis. For example, a benzophenone precursor with orthogonal protecting groups or multiple reactive handles would allow for the introduction of diverse functionalities.

One such approach could involve a common intermediate like (2-bromomethylphenyl)(3-cyanophenyl)methanone. This intermediate could then be reacted with a variety of cyclic and acyclic amines to generate a diverse set of analogues.

Table 2: Divergent Synthesis from a Common Intermediate

Intermediate Reagent Resulting Analogue
(2-bromomethylphenyl)(3-cyanophenyl)methanone Pyrrolidine This compound
Piperidine (B6355638) 3'-Cyano-2-piperidinomethyl benzophenone
Morpholine 3'-Cyano-2-morpholinomethyl benzophenone

Furthermore, the cyano group itself can be a point of divergence. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each leading to a new class of derivatives with potentially different biological activities. This highlights the utility of the cyano group as a versatile synthetic handle. sciforum.net

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

The introduction of chirality into drug candidates can have a profound impact on their pharmacological properties. For analogues of this compound, stereocenters could be introduced in the pyrrolidine ring or on the carbon atom connecting it to the benzophenone core.

A common and effective strategy for introducing chirality is to use a chiral starting material. For instance, the use of (S)- or (R)-prolinol, which are derived from the naturally occurring amino acid proline, can be used to construct a chiral pyrrolidine ring. nih.gov The synthesis would then involve the alkylation of the chiral pyrrolidine derivative.

Another powerful approach is the use of organocatalysis. Chiral catalysts, such as cinchona alkaloid derivatives, can be employed to control the stereochemical outcome of key bond-forming reactions. rsc.org For example, an asymmetric Michael addition to an α,β-unsaturated ketone precursor could establish a chiral center in the molecule.

The development of asymmetric hydrogenation methods also provides a route to chiral analogues. nih.gov A prochiral enamine or imine intermediate could be hydrogenated using a chiral metal catalyst to produce the desired enantiomerically enriched product.

Table 3: Stereoselective Synthesis Strategies

Strategy Description Key Reagents/Catalysts
Chiral Pool Synthesis Utilizes readily available chiral starting materials. (S)- or (R)-proline derivatives
Organocatalysis Employs small chiral organic molecules to catalyze asymmetric transformations. Chiral amines, squaramides, thioureas
Asymmetric Hydrogenation Reduction of a prochiral substrate using a chiral catalyst. Chiral Rhodium or Ruthenium complexes

| Auxiliary-Controlled Synthesis | A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction. | Evans oxazolidinones, SAMP/RAMP hydrazones |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to pharmaceutical synthesis is of growing importance to minimize environmental impact and improve safety. ijbpas.com For the synthesis of this compound, several aspects of the plausible synthetic routes could be improved from a green chemistry perspective.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Safer Solvents: Many traditional organic solvents are toxic and environmentally harmful. The replacement of solvents like dichloromethane and nitrobenzene with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water, where possible, would be a significant improvement. unibo.it

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. For example, employing catalytic amounts of a Lewis acid in a Friedel-Crafts reaction is preferable to using stoichiometric amounts. Furthermore, the development of reusable solid-supported catalysts can simplify purification and reduce waste.

Table 4: Application of Green Chemistry Principles

Principle Traditional Approach Green Alternative
Solvent Choice Dichloromethane, Chloroform 2-MeTHF, CPME, Ethanol, Water
Reagent Type Stoichiometric Lewis acids (e.g., AlCl₃) Catalytic amounts of reusable solid acids
Energy Input Conventional heating (oil baths) Microwave irradiation, ultrasonic activation

| Waste Reduction | Multi-step synthesis with purification at each step | One-pot or tandem reactions to reduce workup and waste |

By consciously applying these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Analytical Characterization in Research of 3 Cyano 2 Pyrrolidinomethyl Benzophenone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3'-Cyano-2-pyrrolidinomethyl benzophenone (B1666685), a combination of ¹H NMR and ¹³C NMR would be essential to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the two substituted benzene (B151609) rings and the pyrrolidine (B122466) ring. The aromatic region would likely display a complex pattern of multiplets due to the disubstitution on both rings. The protons on the benzene ring bearing the pyrrolidinomethyl group and the protons on the ring with the cyano group would have characteristic chemical shifts influenced by the electron-donating and electron-withdrawing nature of these substituents, respectively. The methylene (B1212753) bridge protons (-CH₂-) and the protons of the pyrrolidine ring would appear in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the benzophenone core, the cyano carbon, and the carbons of the two aromatic rings and the pyrrolidinomethyl group. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.

Hypothetical ¹H and ¹³C NMR Data:

Without experimental data, a precise data table cannot be generated. However, based on known chemical shift values for similar structural fragments, a hypothetical table is presented for illustrative purposes.

Assignment Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Aromatic Protons7.20 - 8.00 (m, 8H)125.0 - 140.0
Methylene Protons (-CH₂-)~3.60 (s, 2H)~55.0
Pyrrolidine Protons (-CH₂-N-CH₂-)~2.50 (t, 4H)~53.0
Pyrrolidine Protons (-CH₂-CH₂-N)~1.80 (quint, 4H)~25.0
Carbonyl Carbon (C=O)-~195.0
Cyano Carbon (C≡N)-~118.0
Cyano-substituted Carbon-~112.0

This table is for illustrative purposes only and does not represent published experimental data.

Mass Spectrometry (MS) Techniques in the Analysis of 3'-Cyano-2-pyrrolidinomethyl benzophenone

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₁₉H₁₈N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating the molecular ion.

The fragmentation pattern observed in the MS/MS spectrum would be expected to show characteristic losses of the pyrrolidinomethyl group and the cyano group, providing further confirmation of the structure.

Expected Mass Spectrometry Data:

Ion Formula Expected m/z (monoisotopic)
[M+H]⁺[C₁₉H₁₉N₂O]⁺291.1497
[M+Na]⁺[C₁₉H₁₈N₂ONa]⁺313.1317

This table is based on theoretical calculations and does not represent published experimental data.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required.

Hypothetical Crystallographic Data:

A hypothetical data table is presented to illustrate the type of information that would be obtained from an X-ray crystallographic study.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)105
Volume (ų)1510
Z4

This table is for illustrative purposes only and does not represent published experimental data.

Chromatographic Methods for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used methods.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid or trifluoroacetic acid), would be suitable for assessing the purity of this compound. The retention time would be a characteristic property of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress during synthesis and for preliminary purity checks. A suitable mobile phase would be determined experimentally to achieve good separation of the product from any starting materials or byproducts. The retention factor (Rf) would be a key parameter.

Illustrative Chromatographic Conditions:

Technique Stationary Phase Mobile Phase Detection
HPLCC18Acetonitrile/Water gradientUV (e.g., 254 nm)
TLCSilica Gel 60 F₂₅₄Ethyl Acetate/Hexane (e.g., 30:70)UV (254 nm)

This table presents typical conditions and does not represent published experimental data for this specific compound.

Computational Chemistry and Molecular Modeling Studies of 3 Cyano 2 Pyrrolidinomethyl Benzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These calculations can predict molecular geometry, electronic distribution, and chemical reactivity. For 3'-Cyano-2-pyrrolidinomethyl benzophenone (B1666685), methods like Density Functional Theory (DFT) would be employed to determine its most stable three-dimensional structure and to analyze its electronic landscape.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Another valuable output is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 3'-Cyano-2-pyrrolidinomethyl benzophenone, the electronegative oxygen of the ketone and nitrogen of the cyano group would be expected to be regions of negative potential, while the hydrogen atoms of the pyrrolidine (B122466) and benzene (B151609) rings would exhibit positive potential. This information is vital for predicting non-covalent interactions, such as hydrogen bonding.

Hypothetical Quantum Chemical Properties

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electron orbital; related to the molecule's ability to donate electrons.
LUMO Energy-1.8 eVIndicates the energy of the lowest unoccupied orbital; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.2 DMeasures the overall polarity of the molecule, influencing its solubility and interaction with polar environments.
Topological Polar Surface Area (TPSA)44.1 ŲPredicts the molecule's ability to permeate cell membranes. chemscene.com

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational studies on this compound are not publicly available.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide insight into a static molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational flexibility. mdpi.com For a molecule with multiple rotatable bonds like this compound, MD simulations are essential for exploring its accessible conformations in different environments, such as in a vacuum or in a solvent like water.

The simulation would reveal the preferential orientations of the two phenyl rings relative to each other and the flexibility of the pyrrolidinomethyl side chain. This analysis is crucial because the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. nih.gov The results of an MD simulation are typically analyzed to identify the most stable, low-energy conformational states and the energy barriers between them. This information can be presented as a Ramachandran-like plot for specific dihedral angles or as clusters of representative structures.

Hypothetical Conformational Analysis Summary

Conformational StateRelative Population (%)Key Dihedral Angle (Phenyl-CO-Phenyl)Description
Cluster 1 (Extended)65%150° - 170°The pyrrolidinomethyl group is extended away from the benzophenone core, representing a likely low-energy state.
Cluster 2 (Folded)25%90° - 110°The pyrrolidinomethyl group is folded back towards one of the phenyl rings, potentially stabilized by intramolecular interactions.
Cluster 3 (Intermediate)10%120° - 140°Represents a transitional state between the extended and folded conformations.

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Docking Studies and Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict how a molecule (the ligand) binds to a macromolecular target, such as a protein or a nucleic acid. nih.gov This method is central to drug discovery for identifying potential drug candidates and refining their structures to improve binding affinity. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target. The choice of target would depend on the therapeutic area of interest; for example, benzophenone derivatives have been explored as ligands for various receptors, including sigma receptors. nih.gov

The docking process generates multiple possible binding poses and assigns a score to each based on a scoring function that estimates the binding free energy. nih.gov Analysis of the best-scoring pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. For instance, the ketone oxygen could act as a hydrogen bond acceptor, while the phenyl rings could engage in pi-stacking or hydrophobic interactions within the binding pocket. The cyano group might also participate in dipole-dipole or hydrogen bonding interactions. nih.gov

Hypothetical Docking Results against a Kinase Target

Binding Pose RankEstimated Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.2Lys76, Asp184Hydrogen bond with ketone oxygen and pyrrolidine nitrogen.
1-9.2Phe185, Trp98Hydrophobic interaction with phenyl rings.
2-8.5Lys76, Gln132Hydrogen bond with ketone oxygen and cyano group.
3-7.9Val60, Leu173Hydrophobic interaction with the pyrrolidine ring.

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as the biological targets of this compound are not established.

QSAR Modeling for Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com The goal of QSAR is to predict the activity of new, untested compounds and to understand which molecular features are important for activity. nih.gov

To build a QSAR model for a series of analogs of this compound, one would first need experimental data on their biological activity (e.g., IC50 values). Then, a set of molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. nih.gov Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the activity. plos.org

A robust QSAR model can be a powerful predictive tool. mdpi.com For example, a model might reveal that increasing the hydrophobicity of one of the phenyl rings or altering the basicity of the pyrrolidine nitrogen leads to a predictable change in biological activity. This provides a rational basis for designing more potent or selective compounds.

Hypothetical QSAR Data for Benzophenone Analogs

CompoundR1 Group (at 3' position)LogPMolecular WeightExperimental pIC50Predicted pIC50
Analog 1-CN3.39290.367.27.1
Analog 2-Br4.30344.206.86.9
Analog 3-H3.80265.356.56.6
Analog 4-OCH33.75295.387.57.4

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. The presented QSAR model is a simplified example.

Hypothetical Biological Activity Screening and in Vitro Evaluation of 3 Cyano 2 Pyrrolidinomethyl Benzophenone

Target-Based Screening Approaches

Target-based screening is a rational approach in drug discovery that begins with a specific molecular target believed to be associated with a disease. sciltp.com In this hypothetical scenario, 3'-Cyano-2-pyrrolidinomethyl benzophenone (B1666685) would be screened against a panel of purified protein targets. The selection of these targets would be guided by the structural motifs present in the compound: the benzophenone core, which is found in various bioactive molecules, and the pyrrolidine (B122466) ring, a common scaffold in medicinal chemistry. sciltp.com

Given the prevalence of kinases and proteases as drug targets, a primary screen could involve a diverse panel of these enzymes. The interaction of the compound with these targets would be measured to determine its inhibitory or activating potential.

Hypothetical Research Findings:

A hypothetical high-throughput screening campaign was conducted to assess the inhibitory activity of 3'-Cyano-2-pyrrolidinomethyl benzophenone against a panel of 100 kinases and proteases at a concentration of 10 µM. The compound exhibited significant inhibition of several key enzymes implicated in cancer and inflammatory diseases.

Protein TargetTarget ClassInhibition at 10 µM (%)Associated Disease Area
Cyclin-Dependent Kinase 2 (CDK2)Kinase85.2Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Kinase78.5Cancer (Angiogenesis)
Matrix Metalloproteinase-9 (MMP-9)Protease65.7Cancer (Metastasis), Inflammation
Tumor Necrosis Factor-alpha Converting Enzyme (TACE)Protease55.1Inflammatory Diseases
Janus Kinase 2 (JAK2)Kinase45.3Myeloproliferative Disorders, Inflammation

Phenotypic Screening Methodologies

Phenotypic screening involves testing compounds in cell-based or organism-based models to identify agents that produce a desired change in the phenotype, without prior knowledge of the specific molecular target. wikipedia.org This approach is valuable for discovering compounds with novel mechanisms of action. nih.gov

For this compound, a phenotypic screen could be designed using a panel of human cancer cell lines to identify any anti-proliferative or cytotoxic effects. High-content imaging could also be employed to monitor changes in cellular morphology, protein expression, or the organization of subcellular structures. wikipedia.org

Hypothetical Research Findings:

In a hypothetical phenotypic screen, this compound was tested against the NCI-60 panel of human cancer cell lines at a single high concentration. The compound demonstrated significant growth inhibition in several cell lines, particularly those derived from colon and lung cancers.

Cancer Cell LineTissue of OriginPhenotypic Effect (Growth Inhibition %)Observed Morphological Changes
HT-29Colon92.4Cell rounding and detachment
HCT-116Colon88.1Apoptotic body formation
A549Lung85.6Increased cell size and vacuolization
MCF-7Breast45.2Minor changes in cell shape
PC-3Prostate38.9No significant changes

Enzymatic Assays for Specific Protein Interactions

Following the identification of potential targets from the initial screen, more detailed enzymatic assays are conducted to quantify the potency of the compound. These assays measure the direct effect of the compound on the catalytic activity of the purified enzyme. researchgate.net For kinase targets, this often involves measuring the transfer of a phosphate (B84403) group to a substrate, while for proteases, the cleavage of a specific substrate is monitored. nih.govsigmaaldrich.com

Hypothetical Research Findings:

Based on the hypothetical target-based screening results, dose-response enzymatic assays were performed for the most promising targets. This compound was found to be a potent inhibitor of CDK2 and VEGFR2, with less potent activity against MMP-9. The half-maximal inhibitory concentrations (IC50) were determined.

EnzymeAssay TypeSubstrateIC50 (nM)
Cyclin-Dependent Kinase 2 (CDK2)Kinase Glo® Luminescence AssayHistone H175
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)LanthaScreen® Eu Kinase Binding AssayPoly(Glu, Tyr) 4:1150
Matrix Metalloproteinase-9 (MMP-9)Fluorogenic Peptide Cleavage AssayMca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH21200

Cell-Based Assays for Cytotoxicity and Efficacy

To understand the effect of a compound on whole cells, a variety of cell-based assays are employed. These assays can measure cell viability, proliferation, and cytotoxicity. youtube.com Common methods include the MTT assay, which measures mitochondrial metabolic activity, and the lactate (B86563) dehydrogenase (LDH) release assay, which quantifies membrane damage. researchgate.netnih.gov These assays are crucial for determining if the observed phenotypic effects are due to targeted efficacy or general toxicity.

Hypothetical Research Findings:

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and a normal human fibroblast cell line (HFF-1) to assess selectivity. The compound exhibited preferential cytotoxicity towards the cancer cell lines that were most affected in the phenotypic screen.

Cell LineCell TypeAssay MethodCC50 (µM)
HT-29Colon CancerMTT Assay1.2
A549Lung CancerMTT Assay2.5
MCF-7Breast CancerMTT Assay15.8
HFF-1Normal Human FibroblastMTT Assay> 50
HCT-116Colon CancerLDH Release Assay1.5

Receptor Binding Studies

Receptor binding assays are used to determine the affinity and specificity with which a compound binds to a particular receptor. scienceopen.com These assays are fundamental in pharmacology, especially for targets like G-protein coupled receptors (GPCRs). iaanalysis.comeurofinsdiscovery.com Radioligand binding assays are a common method, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. researchgate.net

Hypothetical Research Findings:

Given that the pyrrolidine scaffold is present in many ligands for GPCRs, a hypothetical screen of this compound against a panel of CNS-related GPCRs was conducted. The compound showed moderate affinity for the Dopamine D2 receptor.

Receptor TargetReceptor FamilyRadioligandBinding Affinity (Ki) (nM)
Dopamine D2GPCR[3H]-Spiperone850
Serotonin 5-HT2AGPCR[3H]-Ketanserin> 10,000
Adrenergic α2AGPCR[3H]-Rauwolscine> 10,000
Muscarinic M1GPCR[3H]-Pirenzepine> 10,000

Hypothetical Pharmacological and Preclinical Studies of 3 Cyano 2 Pyrrolidinomethyl Benzophenone

In Vivo Pharmacokinetic Profiling (ADME)

A hypothetical study was conceived to characterize the absorption, distribution, metabolism, and excretion (ADME) of 3'-Cyano-2-pyrrolidinomethyl benzophenone (B1666685) in a rodent model, such as Sprague-Dawley rats, which are commonly used in such preclinical evaluations.

Absorption: Following oral administration, the compound would be expected to be absorbed from the gastrointestinal tract. Based on the lipophilic nature of the benzophenone backbone, passive diffusion would likely be the primary mechanism of absorption. The peak plasma concentration (Cmax) and the time to reach Cmax (Tmax) would be key parameters measured.

Distribution: Once absorbed into the systemic circulation, 3'-Cyano-2-pyrrolidinomethyl benzophenone would be expected to distribute into various tissues. The pyrrolidinomethyl group may influence its volume of distribution and potential to cross the blood-brain barrier. Tissue distribution studies would likely indicate accumulation in organs with high blood flow and those involved in metabolism, such as the liver and kidneys. nih.gov

Metabolism: The metabolism of this compound would hypothetically occur primarily in the liver. The metabolic pathways would likely involve two main phases. Phase I reactions could include hydroxylation of the benzophenone rings and N-dealkylation of the pyrrolidinomethyl side chain. The cyano group might undergo hydrolysis to a carboxylic acid. Phase II reactions would likely involve conjugation of the metabolites with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion. nih.gov

Excretion: The primary route of excretion for the metabolites of this compound is anticipated to be via the urine, with a smaller fraction eliminated in the feces. nih.gov The elimination half-life (t½) would be determined to understand how long the compound remains in the body.

Hypothetical Pharmacokinetic Parameters in Rats

Parameter Hypothetical Value Description
Cmax 15.2 µg/mL Maximum plasma concentration
Tmax 2.5 hours Time to reach maximum plasma concentration
t½ (elimination) 12 hours Time for plasma concentration to reduce by half
Bioavailability (Oral) 45% The fraction of the dose reaching systemic circulation

| Primary Route of Excretion | Renal (Urine) | The main pathway for elimination from the body |

Pharmacodynamic Evaluation and Dose-Response Relationships

The pharmacodynamic studies would be designed to investigate the physiological and biochemical effects of this compound on the body and to establish a relationship between the dose administered and the magnitude of the observed effect. The specific targets for this compound are not defined, but based on the benzophenone structure, potential interactions with hormonal receptors could be a focus. nih.gov

A hypothetical study might explore its potential as an antagonist for a specific receptor, for instance, a G-protein coupled receptor (GPCR). In such a scenario, a dose-response study would be conducted in an appropriate animal model. Different doses of the compound would be administered, and a specific biological response would be measured.

Hypothetical Dose-Response Data for Receptor X Antagonism

Dose (mg/kg) Receptor Occupancy (%) Biological Effect (Inhibition %)
0.1 15% 10%
1 40% 35%
10 75% 68%
50 92% 88%

| 100 | 95% | 91% |

From these hypothetical data, an ED50 (the dose that produces 50% of the maximum effect) could be calculated to quantify the potency of this compound.

Exploratory Toxicological Assessments

Preliminary toxicological studies are crucial to identify potential adverse effects and to determine the safety profile of a new chemical entity. These would typically begin with acute toxicity studies, followed by sub-chronic evaluations if the compound progresses.

Acute Toxicity: An acute toxicity study would be performed in rodents to determine the median lethal dose (LD50), which is the dose expected to be lethal to 50% of the test animals. tga.gov.au This helps to classify the substance's toxicity.

Sub-chronic Toxicity: A 28-day or 90-day repeated-dose toxicity study would be conducted. In this hypothetical study, rats would be administered daily doses of this compound. Key endpoints would include monitoring for clinical signs of toxicity, changes in body weight, food and water consumption, as well as detailed hematological and clinical chemistry analyses at the end of the study. A comprehensive histopathological examination of major organs would also be performed to identify any target organs of toxicity. tga.gov.au

Hypothetical Findings from a 28-Day Rat Toxicity Study

Parameter Low Dose (10 mg/kg) Mid Dose (50 mg/kg) High Dose (200 mg/kg)
Body Weight Gain No significant change Slight decrease Significant decrease
Liver Enzymes (ALT, AST) No significant change Mild elevation Moderate elevation
Kidney Function (BUN, Creatinine) No significant change No significant change Mild elevation
Histopathology (Liver) No abnormalities Centrilobular hypertrophy Centrilobular hypertrophy, single-cell necrosis

| Histopathology (Kidney) | No abnormalities | No abnormalities | Minimal tubular degeneration |

These hypothetical findings would suggest that at higher doses, the liver is a potential target organ for toxicity for this compound.

Table of Compounds Mentioned

Compound Name
This compound
Benzophenone

Hypothetical Mechanism of Action Elucidation for 3 Cyano 2 Pyrrolidinomethyl Benzophenone

Molecular Target Identification and Validation

The initial step in characterizing the bioactivity of 3'-Cyano-2-pyrrolidinomethyl benzophenone (B1666685) involves identifying its direct molecular binding partners within the cell. This process typically combines computational prediction with experimental validation.

Given its structure, preliminary computational screening would likely suggest potential interactions with protein families known to bind small molecules, such as kinases, G-protein coupled receptors (GPCRs), or other enzymes. The benzophenone core is a well-known scaffold in medicinal chemistry. A key feature of the benzophenone group is its ability to act as a photoaffinity label. nih.govnih.gov Upon exposure to UV light, the benzophenone moiety can form a covalent bond with nearby amino acid residues, making it a powerful tool for irreversibly capturing and identifying target proteins from complex biological mixtures like cell lysates. nih.govnih.gov

Experimental validation would follow to confirm these computational hypotheses. A strategy could involve synthesizing a version of the compound with an additional tag (e.g., an alkyne handle for click chemistry) to facilitate downstream analysis after photocrosslinking. nih.gov After incubating the tagged compound with cells or cell extracts and exposing them to UV light, the covalently bound proteins could be isolated and identified using mass spectrometry-based proteomics.

Table 1: Hypothetical Molecular Target Validation Strategy

Method Description Potential Outcome
Molecular Docking Computational simulation of the compound binding into the active sites of a library of known protein structures.A ranked list of potential protein targets based on predicted binding affinity.
Photoaffinity Labeling Synthesis of a tagged version of the compound. UV-induced covalent cross-linking to binding partners in a cell lysate, followed by enrichment of tagged proteins.Identification of specific protein candidates that directly interact with the compound. nih.govnih.gov
Mass Spectrometry Proteomic analysis of the enriched protein fraction to definitively identify the captured proteins.Confirmation of the identities of the direct molecular targets.

Cellular Pathway Analysis

Once a primary molecular target is validated, the investigation shifts to understanding the broader consequences of this interaction on cellular signaling pathways. If, for example, the target is identified as a specific protein kinase, the next step is to determine how modulating this kinase affects downstream signaling cascades.

Pathway analysis tools, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) databases, are used to analyze changes in the cellular state after treatment with the compound. nih.gov Researchers would treat cultured cells with 3'-Cyano-2-pyrrolidinomethyl benzophenone and then measure changes in the phosphorylation status of known downstream substrates of the target kinase using techniques like Western blotting or phosphoproteomics. nih.gov This helps to map the flow of information through the signaling network. For instance, pathway analysis might reveal that the compound's interaction with its target leads to the significant enrichment of proteins involved in cell cycle regulation, immune response, or metabolic processes. nih.gov

Gene Expression Profiling and Proteomics

To obtain a global view of the cellular response, high-throughput techniques like gene expression profiling are employed. researchgate.net Using DNA microarrays or RNA-sequencing, scientists can simultaneously measure the expression levels of thousands of genes in cells treated with this compound versus untreated control cells. researchgate.netnih.gov This can reveal large-scale changes in the cellular transcriptome, providing clues about the biological processes being affected.

Studies on other bioactive compounds have shown that this approach can identify distinct "gene expression signatures" that are characteristic of a particular mechanism of action. researchgate.net Analysis of differentially expressed genes often points towards the modulation of key signaling pathways, such as NF-κB or TNF signaling, and cellular processes like apoptosis or cell differentiation. researchgate.net Proteomic analyses serve as a complementary approach to confirm that the observed changes in mRNA transcripts translate to changes in protein levels. researchgate.net

Table 2: Hypothetical Gene Expression and Proteomic Findings

Analysis Type Technique Hypothetical Finding Inferred Cellular Impact
Transcriptomics RNA-SequencingSignificant upregulation of genes like CDKN1A and downregulation of CCND1.Modulation of cell cycle progression. nih.gov
Transcriptomics Microarray AnalysisAltered expression of genes regulated by the NF-κB transcription factor.Impact on inflammatory and stress-response pathways. researchgate.net
Proteomics Mass SpectrometryIncreased levels of cleaved Caspase-3 protein.Induction of the apoptotic cell death pathway.

Interaction with Biological Macromolecules

A detailed understanding of the mechanism of action requires characterizing the precise physical interaction between this compound and its validated target protein. The benzophenone core itself is crucial here, not just for photoaffinity labeling, but for its binding properties. The two phenyl rings can participate in hydrophobic and pi-stacking interactions within a protein's binding pocket.

The specific substituents also play a critical role. The 3'-cyano group, being an electron-withdrawing group, could engage in dipole-dipole interactions or act as a hydrogen bond acceptor. The 2-pyrrolidinomethyl group provides a basic nitrogen atom that could form a salt bridge with an acidic amino acid residue (e.g., aspartate or glutamate) in the target protein, significantly contributing to binding affinity and specificity.

The power of using a benzophenone-containing compound lies in photoaffinity labeling, which creates a "zero-distance" covalent crosslink between the ligand and its macromolecular target upon UV irradiation. nih.govnih.gov This irreversible linkage allows for the stringent purification and subsequent enzymatic digestion and analysis by mass spectrometry to pinpoint the exact amino acid residues involved in the binding interaction, providing an unparalleled level of detail about the binding site. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Cyano 2 Pyrrolidinomethyl Benzophenone Derivatives

Design and Synthesis of Analogues for SAR Exploration

The exploration of the structure-activity relationship (SAR) of 3'-Cyano-2-pyrrolidinomethyl benzophenone (B1666685) necessitates the systematic design and synthesis of a library of analogues. The synthetic strategy generally revolves around modifying the three key components of the molecule: the cyanophenyl ring, the benzoyl core, and the pyrrolidinomethyl group.

A common synthetic route to such benzophenone derivatives involves the Friedel-Crafts acylation. For instance, a suitably substituted benzoyl chloride can be reacted with a substituted benzene (B151609) ring in the presence of a Lewis acid catalyst. To introduce the pyrrolidinomethyl group, a Mannich-type reaction on a precursor containing a reactive hydrogen can be employed. This involves the reaction of a secondary amine, such as pyrrolidine (B122466), and formaldehyde (B43269) with a carbon acid.

The design of analogues for a comprehensive SAR study would typically involve a variety of modifications:

Modification of the Pyrrolidine Ring: The pyrrolidine ring can be altered to investigate the impact of its size, conformation, and basicity on biological activity. This includes the synthesis of analogues with different N-alkyl substituents, ring-substituted pyrrolidines (e.g., with hydroxyl or fluoro groups), or replacement with other cyclic amines like piperidine (B6355638) or morpholine. The conformation of the pyrrolidine ring, which can exist in different puckered states (envelope and twisted conformations), is known to be critical for receptor binding in many drug classes. nih.govnih.govacs.org

Alterations to the Cyanophenyl Ring: The position and nature of the substituent on the second phenyl ring are crucial. Analogues would be synthesized with the cyano group at the ortho- or para-positions to probe the electronic and steric requirements of the binding pocket. Furthermore, the cyano group itself could be replaced with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or hydrogen bond acceptors to understand its role in target engagement.

Substitution on the Benzophenone Core: The phenyl ring bearing the pyrrolidinomethyl group can also be substituted. Introducing small alkyl, halogen, or methoxy (B1213986) groups at various positions would help to map the steric and electronic tolerance of the target protein around this part of the molecule.

A representative, albeit hypothetical, set of synthesized analogues for an initial SAR screen is presented in the table below. The synthesis would typically involve multi-step sequences, potentially utilizing cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination for the construction of the biaryl ketone core and subsequent functionalization. nih.gov

Table 1: Representative Analogues for Initial SAR Exploration

Compound IDModification on Pyrrolidine RingModification on Cyanophenyl RingSubstitution on Benzophenone Core
A-1Unmodified4'-CyanoUnsubstituted
A-2Unmodified2'-CyanoUnsubstituted
A-3Piperidinomethyl3'-CyanoUnsubstituted
A-4(R)-3-Hydroxypyrrolidinomethyl3'-CyanoUnsubstituted
A-5Unmodified3'-NitroUnsubstituted
A-6Unmodified3'-Cyano4-Fluoro

Identification of Key Pharmacophores and Structural Motifs

Pharmacophore modeling is a crucial step in understanding the essential structural features required for biological activity. For the 3'-Cyano-2-pyrrolidinomethyl benzophenone scaffold, a pharmacophore model would likely be developed based on a set of active and inactive analogues. nih.govnih.gov

Based on the structure and drawing parallels with other kinase inhibitors and CNS-active compounds, the key pharmacophoric features of this compound derivatives are hypothesized to be:

A Hydrogen Bond Acceptor: The cyano group is a potent hydrogen bond acceptor and can also participate in other non-covalent interactions. researchgate.net Its position on the phenyl ring would be critical for optimal interaction with a hydrogen bond donor on the target protein.

A Basic Nitrogen Center: The nitrogen atom of the pyrrolidine ring is basic and would likely be protonated at physiological pH. This positive charge could form a crucial ionic interaction or a hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the binding site. The basicity of this nitrogen can be modulated by substituents on the pyrrolidine ring. nih.gov

A Hydrogen Bond Acceptor (Carbonyl Group): The ketone carbonyl group can also act as a hydrogen bond acceptor, further anchoring the molecule in the binding site.

A hypothetical pharmacophore model is depicted below, highlighting these key features.

Table 2: Hypothesized Pharmacophoric Features

Pharmacophoric FeatureStructural MotifPotential Interaction
Hydrogen Bond Acceptor 13'-Cyano GroupInteraction with H-bond donor on target
Positive Ionizable CenterPyrrolidine NitrogenIonic interaction or H-bond with acidic residue
Hydrophobic Region 1Cyanophenyl Ringvan der Waals / π-π stacking
Hydrophobic Region 2Pyrrolidinomethyl-substituted Phenyl Ringvan der Waals / π-π stacking
Hydrogen Bond Acceptor 2Benzophenone CarbonylInteraction with H-bond donor on target

Optimization of Biological Activity through Medicinal Chemistry Principles

Once an initial hit with desired biological activity is identified, medicinal chemistry principles are applied to optimize its potency, selectivity, and pharmacokinetic properties. This iterative process involves cycles of design, synthesis, and biological testing.

For the this compound series, optimization strategies would likely focus on:

Fine-tuning Basicity: The pKa of the pyrrolidine nitrogen is a critical parameter. It should be optimal for target binding while maintaining good membrane permeability. The basicity can be fine-tuned by introducing electron-withdrawing or electron-donating groups on the pyrrolidine ring or by altering the ring size.

Conformational Constraint: The flexibility of the molecule can be reduced to lock it into a more bioactive conformation, which can lead to an increase in potency and selectivity. This can be achieved by introducing rigid linkers or by creating cyclic analogues. The conformation of the pyrrolidine ring itself can significantly impact binding and can be influenced by substituents. nih.govacs.org

Bioisosteric Replacements: Key functional groups can be replaced with bioisosteres to improve properties. For example, the cyano group could be replaced with a tetrazole or an oxadiazole to explore different hydrogen bonding patterns and metabolic stabilities. The benzophenone core itself could be replaced with a different diaryl ketone or a heteroaromatic scaffold to explore new chemical space and potentially improve properties.

Improving Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and metabolic stability are optimized to ensure the compound has good drug-like properties. For instance, introducing polar groups can increase solubility, while blocking potential sites of metabolism can improve metabolic stability.

The following table presents a hypothetical optimization cascade, demonstrating how a lead compound might be evolved to improve its activity.

Table 3: Hypothetical Optimization of a Lead Compound

Compound IDModificationRationaleHypothetical IC50 (nM)
Lead-1This compoundInitial Hit500
Opt-14'-Cyano isomerProbe positional importance of cyano group>1000
Opt-2Replacement of pyrrolidine with piperidineInvestigate effect of ring size and basicity750
Opt-3Introduction of 4-fluoro on benzophenone coreExplore electronic effects and potential metabolic blocking250
Opt-4(R)-3-HydroxypyrrolidineIntroduce H-bond donor and explore stereochemistry50

Impact of Substituent Effects on Compound Performance

The electronic and steric effects of substituents play a pivotal role in modulating the activity of the this compound derivatives.

Electronic Effects: The electron-withdrawing nature of the cyano group influences the electronic properties of the phenyl ring it is attached to, which can affect its interaction with the target. Substituents on the other phenyl ring can also have a significant impact. For example, an electron-donating group (e.g., methoxy) at the para-position of the benzoyl ring could increase the electron density of the carbonyl oxygen, potentially strengthening its hydrogen bonding capabilities. Conversely, an electron-withdrawing group (e.g., chlorine) could have the opposite effect.

Lipophilicity and Solubility: The nature of the substituents also affects the physicochemical properties of the compound. Highly lipophilic substituents can increase binding to hydrophobic pockets but may also lead to poor solubility and increased non-specific binding. Conversely, polar substituents can improve solubility but may decrease permeability across cell membranes. A balance must be struck to achieve optimal compound performance.

The table below summarizes the expected impact of different types of substituents on the performance of this class of compounds, based on general medicinal chemistry principles.

Table 4: Predicted Impact of Substituents on Compound Performance

Substituent TypePositionPredicted Impact on ActivityPredicted Impact on Properties
Small, Electron-Withdrawing (e.g., F, Cl)Phenyl RingsPotentially increase potency through electronic modulation or blocking metabolism.Increases lipophilicity.
Small, Electron-Donating (e.g., Me, OMe)Phenyl RingsMay increase or decrease potency depending on electronic requirements of the target.Increases lipophilicity (Me), can modulate solubility (OMe).
Bulky Alkyl Groups (e.g., t-Butyl)Phenyl RingsLikely to decrease potency due to steric hindrance.Significantly increases lipophilicity.
Polar Groups (e.g., OH, NH2)Pyrrolidine or Phenyl RingsCan introduce new hydrogen bonding interactions, potentially increasing potency.Increases solubility, decreases lipophilicity.

Potential Therapeutic Applications and Translational Research Prospects for 3 Cyano 2 Pyrrolidinomethyl Benzophenone

Discussion of Specific Disease Areas Based on Hypothetical Efficacy

While no specific efficacy data for 3'-Cyano-2-pyrrolidinomethyl benzophenone (B1666685) exists in the public domain, its structural features—a benzophenone core, a cyano group, and a pyrrolidinomethyl substituent—offer a basis for postulating potential areas of therapeutic investigation. The benzophenone structure is a known photophore and is present in some photosensitizing drugs. The cyano group can act as a hydrogen bond acceptor or participate in metabolic transformations, while the pyrrolidinomethyl group can influence solubility and receptor binding.

Based on these general structural motifs, one could hypothesize its potential utility in several disease areas. For instance, compounds with a benzophenone core have been explored for their anticancer properties, sometimes acting as inhibitors of protein-protein interactions or as photosensitizers in photodynamic therapy. The pyrrolidine (B122466) ring is a common feature in many centrally acting agents, suggesting a potential for neurological or psychiatric applications.

However, it must be unequivocally stated that these are purely speculative applications. Without any preclinical data on the compound's biological targets, mechanism of action, or activity in disease models, any discussion of its efficacy remains hypothetical.

Challenges and Opportunities in Translational Development

The journey of any new chemical entity from the laboratory to the clinic is fraught with challenges, and 3'-Cyano-2-pyrrolidinomethyl benzophenone would be no exception. The primary hurdle is the complete lack of foundational preclinical data. Key challenges in its translational development would include:

Target Identification and Validation: The initial and most critical step would be to identify the biological target(s) of this compound. This would involve extensive screening against various receptors, enzymes, and other cellular components.

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential. Poor pharmacokinetic properties are a major cause of failure in drug development.

Toxicology and Safety Pharmacology: A thorough toxicological assessment would be required to identify any potential adverse effects. This includes both in vitro and in vivo studies to determine the compound's safety profile.

Despite these challenges, the unique structure of this compound also presents opportunities. Its novelty means it could potentially interact with novel biological targets or exhibit a unique mechanism of action, offering a new therapeutic approach for diseases with unmet medical needs. The presence of functional groups that can be readily modified provides an opportunity for medicinal chemists to optimize its properties through structure-activity relationship (SAR) studies.

Considerations for Clinical Development

Should this compound demonstrate promising preclinical activity and an acceptable safety profile, the focus would shift to clinical development. Key considerations at this stage would include:

Phase I Clinical Trials: These first-in-human studies would be designed to assess the safety, tolerability, and pharmacokinetics of the compound in healthy volunteers.

Patient Selection and Biomarkers: For subsequent efficacy trials (Phase II and III), identifying the right patient population is crucial. The development of a companion diagnostic or biomarker to predict which patients are most likely to respond to the drug could significantly enhance the chances of clinical success.

Regulatory Strategy: A clear regulatory pathway would need to be established in consultation with agencies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). This would involve defining the target indication, the clinical trial design, and the primary endpoints for demonstrating efficacy.

Future Directions and Unanswered Questions in 3 Cyano 2 Pyrrolidinomethyl Benzophenone Research

Emerging Methodologies and Technologies

The future study of 3'-Cyano-2-pyrrolidinomethyl benzophenone (B1666685) will likely be propelled by advancements in analytical and computational techniques that are already transforming research on related benzophenone derivatives.

Advanced Analytical Techniques: Modern analytical methods are crucial for the detailed characterization and quantification of complex molecules. For 3'-Cyano-2-pyrrolidinomethyl benzophenone, the application of techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) will be essential. nih.gov These methods offer high sensitivity and specificity, which are critical for detecting trace amounts of the compound in various matrices. nih.gov Furthermore, advanced extraction techniques like solid-phase extraction (SPE) and dispersive solid-phase extraction (dSPE) can be optimized for efficient sample preparation. rsc.org Derivative spectrophotometry also presents a simple and rapid method for the analysis of benzophenone derivatives. rsc.org

Computational and In Silico Modeling: Computational chemistry offers powerful tools for predicting the properties and potential applications of novel compounds. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to investigate the electronic structure, spectroscopic properties, and reactivity of this compound. rsc.orgsigmaaldrich.com Such studies can provide insights into its photophysical behavior, which is a hallmark of the benzophenone class, and how the cyano and pyrrolidinomethyl substituents influence these properties. sigmaaldrich.com Molecular docking and dynamics simulations could be used to explore potential biological targets, drawing parallels from research on other benzophenone derivatives investigated as inhibitors of enzymes like presenilin, which is relevant in Alzheimer's disease research. nih.govnih.gov

Novel Synthetic and Functionalization Approaches: Research into the post-synthetic functionalization of the benzophenone scaffold is an emerging area. nih.gov Future studies could explore modifying the pyrrolidine (B122466) ring or the cyano group of this compound to create a library of related compounds. This would enable systematic structure-activity relationship (SAR) studies to identify derivatives with enhanced biological or material properties.

Technology/MethodologyPotential Application for this compoundReferences
UHPLC-MS/MSHigh-sensitivity detection and quantification in biological and environmental samples. nih.gov
Solid-Phase Extraction (SPE)Efficient extraction and purification from complex matrices. rsc.org
Derivative SpectrophotometryRapid and cost-effective quantitative analysis. rsc.org
DFT/TD-DFT CalculationsPrediction of electronic structure, reactivity, and photophysical properties. rsc.orgsigmaaldrich.com
Molecular DockingIdentification of potential biological targets and binding interactions. nih.govnih.gov
Post-Synthetic FunctionalizationCreation of new derivatives for structure-activity relationship studies. nih.gov

Synergistic Research Avenues

The unique combination of functional groups in this compound opens up several avenues for synergistic research, where the compound could be investigated in combination with other fields or technologies.

Medicinal Chemistry and Drug Discovery: The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgnih.gov The pyrrolidine ring is also a key pharmacophore in many biologically active compounds. nih.gov A significant future direction would be to investigate the potential therapeutic effects of this compound. For instance, given that some benzophenone derivatives are being explored as anti-Alzheimer's agents, this compound could be screened for similar neuroprotective activities. nih.govnih.gov There is also potential for synergistic effects when combined with other therapeutic agents. For example, some benzophenones have shown synergistic effects when used with existing drugs, enhancing their efficacy. wikipedia.org

Materials Science and Optoelectronics: Benzophenone derivatives are of great interest in materials science, particularly for their use in organic light-emitting diodes (OLEDs). nih.gov They can function as host materials or emitters, often exhibiting thermally activated delayed fluorescence (TADF). nih.gov The cyano group is an electron-withdrawing group that can influence the electronic properties of the molecule, a feature often exploited in materials for electronics. nih.gov Research could focus on the photophysical properties of this compound to assess its suitability for optoelectronic applications.

Photocatalysis and Photopolymerization: Benzophenones are well-known photoinitiators. nih.gov The specific substitutions on this compound could modulate its photochemical properties, making it a candidate for applications in UV curing and photopolymerization processes.

Addressing Gaps in Current Understanding

As there is limited specific research on this compound, numerous fundamental questions remain. Addressing these gaps will be crucial for unlocking its potential.

Elucidation of Biological Activity: The primary unanswered question is the biological activity profile of this compound. While its structural motifs suggest potential pharmacological relevance, comprehensive screening is required. nih.govnih.gov Initial studies should focus on its cytotoxicity, followed by screening for specific activities such as enzyme inhibition, receptor binding, and antimicrobial effects. The influence of the cyano and pyrrolidinomethyl groups on the known endocrine-disrupting properties of some benzophenones is another critical area for investigation. nih.gov

Understanding Structure-Property Relationships: A significant gap exists in understanding how the specific substitution pattern of this compound dictates its physical and chemical properties. Systematic studies are needed to understand the role of the ortho-pyrrolidinomethyl group and the meta-cyano group in determining the molecule's conformation, electronic structure, and reactivity. This knowledge is fundamental for designing future derivatives with tailored functionalities.

Metabolic Fate and Toxicological Profile: For any potential therapeutic or industrial application, a thorough understanding of the compound's metabolic fate and toxicological profile is essential. nih.gov Future research should investigate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for long-term toxicity. nih.gov

Research GapKey Questions to AddressPotential Research Approach
Biological ActivityWhat are the primary biological targets and pharmacological effects? Does it exhibit cytotoxic, neuroprotective, or antimicrobial properties?High-throughput screening, in vitro and in vivo assays.
Structure-Property RelationshipsHow do the specific substituent positions influence the molecule's photophysical and electronic properties?Comparative studies with other benzophenone isomers, computational modeling.
Toxicology and MetabolismHow is the compound metabolized in biological systems? What is its acute and chronic toxicity profile?ADME studies, in vivo toxicological assessments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 3'-Cyano-2-pyrrolidinomethyl benzophenone in laboratory settings?

  • Synthesis : Utilize nucleophilic substitution or reductive amination strategies to introduce the pyrrolidinomethyl group, followed by cyanation at the 3' position. Triisobutylaluminum-mediated reductions (as in benzophenone-to-benzhydrol conversions) can be adapted for selective carbonyl modifications .
  • Characterization : Employ GC-MS with derivatization for quantification (detection limit: ~10 mg/kg) , and GLC with internal standards (e.g., biphenyl) to monitor reaction progress and purity . Vibrational spectroscopy (FTIR) can resolve substituent-specific ν(C=O) and ν(C≡N) stretches, with shifts compared to benzophenone derivatives .

Q. Which analytical techniques are optimal for quantifying this compound in complex biological or environmental matrices?

  • GC-MS : After extraction and derivatization, this method offers high sensitivity for trace analysis in plant or tissue extracts .
  • HPLC with UV/Vis detection : Use reversed-phase columns and gradient elution to separate the compound from structurally similar benzophenones (e.g., BP1, BP3) .
  • Polarographic methods : Effective for detecting impurities or degradation products, as demonstrated for benzophenone in pharmaceuticals .

Advanced Research Questions

Q. How do the cyano and pyrrolidinomethyl substituents influence the solvatochromic and electronic properties of this compound?

  • Solvatochromism : The electron-withdrawing cyano group enhances polarity, shifting ν(C=O) frequencies in polar solvents. Compare with benzophenone’s solvatochromic behavior in halogenated solvents, where rapid hydrogen-bond exchange broadens spectral bands .
  • Computational modeling : Apply DFT calculations to predict vibrational shifts and solvent interactions. Linear correlations between experimental and theoretical data (as shown for benzophenone) validate substituent effects .

Q. What mechanistic role does this compound play in photochemical reactions, such as C-H functionalization?

  • Dual functionality : The compound may act as a hydrogen atom transfer (HAT) agent (via the pyrrolidinomethyl group) and a terminal oxidant (via the benzophenone core), analogous to benzophenone’s dual role in pyridine alkylation .
  • Kinetic studies : Use time-resolved spectroscopy to track transient intermediates. Correlation times (τc) for hydrogen-bond lifetimes (~7.7 ps in water/acetonitrile systems) provide insights into reaction dynamics .

Q. How can researchers evaluate the endocrine-disrupting potential of this compound in vitro?

  • Cell-based assays : Immortalized GnRH neurons (as used for benzophenone-2/3) can assess autophagy markers (e.g., LC3-II, p62) via Western blotting .
  • Dose-response studies : Compare EC₅₀ values with structurally related benzophenones (e.g., BP3, octocrylene) to quantify potency .

Q. What strategies mitigate contradictions in toxicity data for benzophenone derivatives during risk assessment?

  • Contradiction analysis : Reconcile disparities (e.g., carcinogenicity vs. environmental persistence) by contextualizing exposure routes and metabolic pathways. For example, while benzophenone is classified as 2B carcinogenic, environmental risks may be low due to rapid photodegradation .
  • Metabolite profiling : Use LC-MS/MS to identify detoxification products (e.g., hydroxylated or glucuronidated derivatives) in hepatic microsomal assays .

Methodological Considerations

  • Reaction optimization : For photochemical steps, inline benzophenone removal (via flow chemistry) minimizes byproducts and improves scalability .
  • Data validation : Cross-reference experimental results with NIST Chemistry WebBook standards for vibrational frequencies and thermodynamic properties .

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3'-Cyano-2-pyrrolidinomethyl benzophenone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.